molecular formula C11H13F2NO B13553263 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

3-(2,5-Difluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13553263
M. Wt: 213.22 g/mol
InChI Key: YGXXJYHRNOZZHC-UHFFFAOYSA-N
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Description

3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol It features a pyrrolidine ring substituted with a 2,5-difluorobenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The resulting intermediate is then subjected to hydroxylation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Difluorophenyl)pyrrolidine-2,5-dione: Similar structure but with a dione instead of a hydroxyl group.

    3-(2,5-Difluorobenzyl)pyrrolidine-2-one: Similar structure but with a ketone instead of a hydroxyl group.

    3-(2,5-Difluorobenzyl)pyrrolidin-3-amine: Similar structure but with an amine instead of a hydroxyl group.

Uniqueness

3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a difluorobenzyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the difluorobenzyl group contributes to its stability and binding affinity to molecular targets .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-[(2,5-difluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13F2NO/c12-9-1-2-10(13)8(5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

YGXXJYHRNOZZHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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